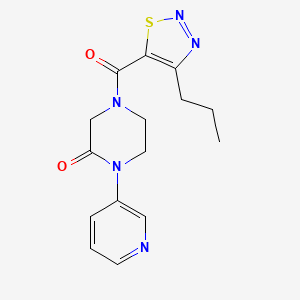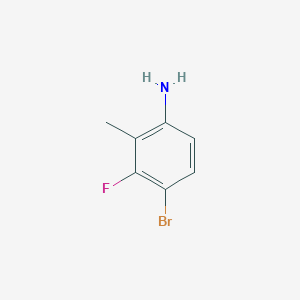
4-Bromo-3-fluoro-2-methylaniline
概要
説明
4-Bromo-3-fluoro-2-methylaniline is an organic compound with the molecular formula C7H7BrFN . It is a solid substance and is typically stored in a dark place at a temperature between 2-8°C .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with bromo, fluoro, and methylamino substituents . The InChI code for this compound is 1S/C7H7BrFN/c1-4-6(10)3-2-5(8)7(4)9/h2-3H,10H2,1H3 .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 204.04 . The compound is predicted to have a boiling point of 244.5±35.0°C .科学的研究の応用
Synthesis Applications
Continuous Synthesis in Microreaction Systems : 4-Bromo-3-methylanisole, closely related to 4-Bromo-3-fluoro-2-methylaniline, is utilized in the synthesis of black fluorane dye, an important component in thermal papers. A study by Xie et al. (2020) introduced a continuous homogeneous bromination technology in a modular microreaction system for its preparation, showing significant improvements in selectivity and conversion rates compared to traditional methods (Xie et al., 2020).
Palladium Catalyzed Synthesis : Rizwan et al. (2021) demonstrated the synthesis of 4-bromo-2-methylaniline analogs via Suzuki cross-coupling reactions. These reactions were successful in incorporating various functional moieties, highlighting the compound's versatility in chemical synthesis (Rizwan et al., 2021).
Biological Activity and Molecular Studies
Metabonomic Assessment for Toxicity : Bundy et al. (2002) assessed the toxicity of 2-fluoro-4-methylaniline (structurally related to this compound) on earthworms using 1H NMR spectroscopy. This study provided valuable insights into potential biomarkers of xenobiotic toxicity, indicating the compound's utility in environmental toxicology research (Bundy et al., 2002).
Fluoro-functionalized Polymeric N-heterocyclic Carbene-zinc Complexes : Yang et al. (2015) synthesized a fluoro-functionalized polymeric complex involving N-methylaniline, demonstrating its efficiency as a catalyst in reactions using CO2 as a C1 building block. This research highlights the compound's role in catalysis and sustainable chemical processes (Yang et al., 2015).
Chemical Synthesis and Reactions
- Synthesis of Fluoro-functionalized Compounds : Research by Hajduch et al. (2014) on the synthesis of 5-alkyl-3,4-difluorofuran-2(5H)-ones, involving fluoroalkenes like 4-bromo-2-methylaniline, emphasizes its significance in creating fluorinated compounds with potential applications in pharmaceuticals and agrochemicals (Hajduch et al., 2014).
Safety and Hazards
特性
IUPAC Name |
4-bromo-3-fluoro-2-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c1-4-6(10)3-2-5(8)7(4)9/h2-3H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFKRNFFIGAFNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127408-03-1 | |
| Record name | 4-Bromo-3-fluoro-2-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine](/img/structure/B2806225.png)
![ethyl 6-[4-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2806229.png)
![3-(Difluoromethyl)-N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B2806230.png)
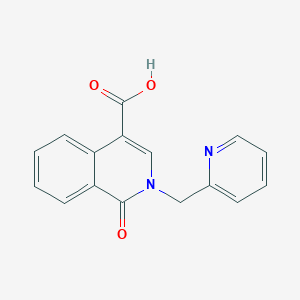
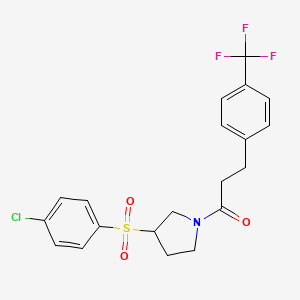
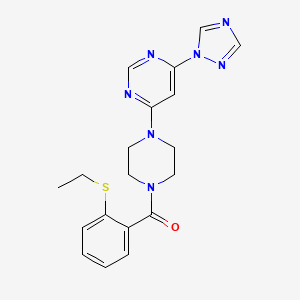
![1-(tert-Butoxycarbonyl)-4-[2-(trifluoromethyl)phenyl]piperidine-4-carboxylic aci](/img/structure/B2806236.png)
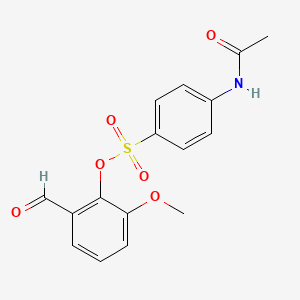
![3-amino-N-(2-fluorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2806238.png)

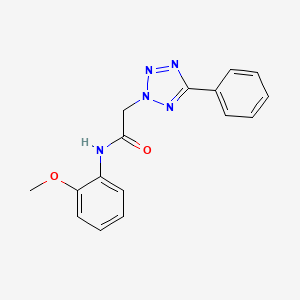
![(E)-2-cyano-3-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B2806244.png)
